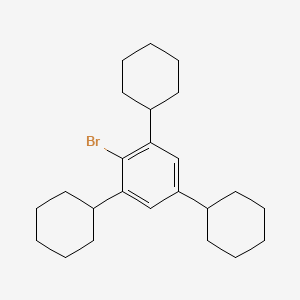

1,3,5-Tricyclohexylbromobenzene

Description

BenchChem offers high-quality 1,3,5-Tricyclohexylbromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tricyclohexylbromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-tricyclohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMFJXQPJPAGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)Br)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736319 | |

| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97443-80-6 | |

| Record name | 2-bromo-1,3,5-tricyclohexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,5-Tricyclohexylbromobenzene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1,3,5-Tricyclohexylbromobenzene

Abstract

This technical guide provides a comprehensive, two-part synthetic protocol for the preparation of 1,3,5-tricyclohexylbromobenzene, a sterically hindered aromatic compound with significant potential as a building block in advanced materials and complex organic synthesis. The narrative is structured to deliver not only a step-by-step methodology but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. The synthesis commences with the exhaustive Friedel-Crafts alkylation of benzene to yield the 1,3,5-tricyclohexylbenzene intermediate, followed by a selective electrophilic bromination. This document is intended for researchers and professionals in chemistry and drug development, offering field-proven insights into the synthesis, purification, and characterization of the title compound.

Introduction and Synthetic Strategy

1,3,5-Tricyclohexylbromobenzene (IUPAC Name: 2-bromo-1,3,5-tricyclohexylbenzene) is a unique polyalicyclic aromatic halide.[1] Its structure is characterized by a central benzene ring symmetrically substituted with three bulky cyclohexyl groups, which impart significant steric hindrance and unique solubility properties. This steric shielding makes the remaining aromatic proton and the bromo substituent valuable handles for further, highly selective transformations.

The synthesis is logically approached in two distinct stages:

-

Part A: Friedel-Crafts Tricyclohexylation of Benzene. This step involves the exhaustive alkylation of the benzene ring using a suitable cyclohexylating agent in the presence of a strong Lewis acid catalyst to form the key intermediate, 1,3,5-tricyclohexylbenzene.[2][3]

-

Part B: Electrophilic Aromatic Bromination. The synthesized 1,3,5-tricyclohexylbenzene is then subjected to selective bromination to install a single bromine atom onto the aromatic ring, yielding the final product.

This overall workflow is depicted below.

Caption: High-level two-stage synthetic workflow.

Part A: Synthesis of 1,3,5-Tricyclohexylbenzene

Mechanistic Rationale and Experimental Design

The core of this stage is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction.[4] The reaction proceeds via the generation of a cyclohexyl carbocation (or a strongly polarized complex) from a cyclohexyl precursor, which then attacks the nucleophilic benzene ring.

Causality Behind Experimental Choices:

-

Alkylating Agent: While cyclohexyl chloride can be used, cyclohexene is often preferred in industrial settings as it avoids the generation of HCl and can be used with acid catalysts.[5] For laboratory scale, using cyclohexene with anhydrous aluminum chloride and a trace amount of HCl gas (to initiate the reaction by protonating the alkene) is an effective strategy.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid of choice. Its high activity is necessary to generate the electrophile and overcome the deactivation of the ring that occurs after the first and second alkylations. A molar excess of benzene is used to serve as both reactant and solvent and to minimize unwanted side reactions.

-

Reaction Control: Unlike many Friedel-Crafts alkylations where polyalkylation is a problematic side reaction, here it is the desired outcome.[6] Driving the reaction to completion requires forcing conditions—an excess of the alkylating agent and catalyst, and elevated temperature—to overcome the steric hindrance and deactivating effect of the existing cyclohexyl groups to achieve 1,3,5-trisubstitution.

The mechanism for the initial alkylation is illustrated below. Subsequent alkylations follow the same principle at the meta positions.

Caption: Mechanism of Electrophilic Bromination.

Detailed Experimental Protocol

Safety Precaution: Bromine is highly toxic, corrosive, and volatile. This procedure must be performed in a well-ventilated fume hood. Use appropriate PPE, including heavy-duty butyl rubber or neoprene gloves. Have a solution of sodium thiosulfate ready for quenching and neutralizing any spills.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3,5-Tricyclohexylbenzene | 324.54 | 32.5 g | 0.10 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 400 mL | - |

| Bromine (Br₂) | 159.81 | 6.1 mL (18.9 g) | 0.12 |

| Iron powder (catalyst) | 55.85 | 0.2 g | ~3.6 mmol |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - |

Procedure:

-

Setup: In a 1 L three-neck flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, and a reflux condenser (connected to a gas scrubber), dissolve 1,3,5-tricyclohexylbenzene (32.5 g) in anhydrous DCM (400 mL). Add the iron powder catalyst.

-

Bromine Addition: Protect the apparatus from light by wrapping it in aluminum foil (to prevent radical side-chain bromination). In the dropping funnel, prepare a solution of bromine (6.1 mL) in DCM (50 mL).

-

Reaction: Add the bromine solution dropwise to the stirred solution over 1 hour at room temperature. The red-brown color of bromine should discharge as it is consumed. HBr gas will be evolved and should be directed to the scrubber.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours, or until the red-brown color persists and TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (~100 mL) until the bromine color is completely discharged.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2 x 150 mL) and saturated sodium bicarbonate solution (1 x 150 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation. The crude product, 1,3,5-tricyclohexylbromobenzene, can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with hexanes).

-

Characterization: The final product should be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The molecular weight is 403.4 g/mol for C₂₄H₃₅Br. [1]The crystal structure has been reported, providing definitive structural confirmation. [7]

References

-

Wikipedia. Cyclohexylbenzene. Available from: [Link]

- Google Patents. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.

-

Chemsrc. 1,3,5-Tricyclohexylbenzene | CAS#:7325-14-6. Available from: [Link]

-

PubChem. 1,3,5-Tricyclohexylbromobenzene | C24H35Br | CID 67050541. Available from: [Link]

-

PubChem. 1,3,5-Tricyclohexylbenzene | C24H36 | CID 14964030. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

-

Periodic Chemistry. Friedel-Crafts Alkylation. Available from: [Link]

-

Chemguide. Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Available from: [Link]

-

Royal Society of Chemistry. Elevated reaction order of 1,3,5-tri-tert-butylbenzene bromination as evidence of a clustered polybromide transition state: a combined kinetic and computational study. Available from: [Link]

-

ResearchGate. 1-Bromo-2,4,6-tricyclohexylbenzene. Available from: [Link]

Sources

- 1. 1,3,5-Tricyclohexylbromobenzene | C24H35Br | CID 67050541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 1,3,5-Tricyclohexylbenzene | C24H36 | CID 14964030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricyclohexylbromobenzene, with the IUPAC name 2-bromo-1,3,5-tricyclohexylbenzene, is a sterically hindered organobromine compound that serves as a valuable building block in synthetic organic chemistry. Its unique structural architecture, featuring a bulky tricyclohexylphenyl moiety, imparts distinct chemical properties and reactivity, making it a subject of interest for the synthesis of novel ligands, complex organic molecules, and materials with tailored properties. This technical guide provides a comprehensive overview of the chemical properties of 1,3,5-tricyclohexylbromobenzene, including its synthesis, spectroscopic characterization, and reactivity, with a focus on its applications in modern synthetic methodologies.

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3,5-Tricyclohexylbromobenzene is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1,3,5-tricyclohexylbenzene | [1][2] |

| Synonyms | 1-Bromo-2,4,6-tricyclohexylbenzene, 2,4,6-Tricyclohexylbromobenzene | [1][2] |

| CAS Number | 97443-80-6 | [1][2] |

| Molecular Formula | C₂₄H₃₅Br | [1][2] |

| Molecular Weight | 403.44 g/mol | [2] |

| Melting Point | 140-163 °C | [3] |

| Boiling Point (Predicted) | 454.9 ± 44.0 °C | [3] |

| Appearance | Solid | [4] |

Synthesis of 1,3,5-Tricyclohexylbromobenzene

The synthesis of 1,3,5-tricyclohexylbromobenzene is most commonly achieved through the electrophilic bromination of 1,3,5-tricyclohexylbenzene. The bulky cyclohexyl groups, while sterically hindering, activate the aromatic ring towards electrophilic substitution.

Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of activated aromatic compounds.

Materials:

-

1,3,5-Tricyclohexylbenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Sodium thiosulfate solution (aqueous, 10%)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or heptane for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,3,5-tricyclohexylbenzene in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

Bromine Addition: Slowly add a stoichiometric amount (1 equivalent) of bromine, dissolved in a small amount of anhydrous dichloromethane, to the reaction mixture via the dropping funnel at 0 °C (ice bath). The addition should be performed in the dark to prevent radical chain reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Quench the reaction by carefully adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or heptane to yield 1,3,5-tricyclohexylbromobenzene as a solid.

Caption: Workflow for the synthesis of 1,3,5-Tricyclohexylbromobenzene.

Spectroscopic Characterization

The structural elucidation of 1,3,5-tricyclohexylbromobenzene relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the numerous protons of the three cyclohexyl rings. The aromatic region should exhibit a singlet for the two equivalent aromatic protons, likely in the range of δ 7.0-7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum provides more definitive structural information. A published ¹³C NMR spectrum is available, showing the expected signals for the aromatic and aliphatic carbons.[1] The aromatic region will display signals for the six unique carbon atoms of the benzene ring. The aliphatic region will show multiple signals corresponding to the different carbon environments within the cyclohexyl rings.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic distribution of 1,3,5-tricyclohexylbromobenzene. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed at m/z 402 and 404.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3,5-tricyclohexylbromobenzene will display characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C-H stretching (aliphatic): Strong bands in the 2850-2950 cm⁻¹ region.

-

C-H stretching (aromatic): Weaker bands around 3000-3100 cm⁻¹.

-

C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Chemical Reactivity and Applications

The chemical reactivity of 1,3,5-tricyclohexylbromobenzene is largely dictated by the presence of the C-Br bond and the significant steric hindrance imposed by the three cyclohexyl groups. This steric bulk can influence the accessibility of the bromine atom and the adjacent aromatic positions to incoming reagents.

Grignard Reagent Formation

One of the primary applications of 1,3,5-tricyclohexylbromobenzene is as a precursor to its corresponding Grignard reagent, 2,4,6-tricyclohexylphenylmagnesium bromide.[5] This is a powerful but sterically demanding nucleophile used in the synthesis of highly congested molecules.

Experimental Protocol: Grignard Reagent Formation

Materials:

-

1,3,5-Tricyclohexylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Activation: Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 1,3,5-tricyclohexylbromobenzene in anhydrous ether to the magnesium. The reaction is typically initiated by gentle warming.

-

Addition: Once the reaction has started (indicated by bubbling and a color change), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark solution can be used directly in subsequent reactions.

Caption: Formation of the Grignard reagent from 1,3,5-Tricyclohexylbromobenzene.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 1,3,5-tricyclohexylbromobenzene is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. However, the significant steric hindrance around the reaction center necessitates the use of specialized, bulky phosphine ligands to facilitate efficient catalysis.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound. For sterically hindered substrates like 1,3,5-tricyclohexylbromobenzene, bulky and electron-rich phosphine ligands such as SPhos or XPhos, in combination with a suitable palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a base (e.g., K₃PO₄ or Cs₂CO₃), are often required to achieve good yields.[2][6][7]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. The coupling of 1,3,5-tricyclohexylbromobenzene with primary or secondary amines would also necessitate the use of sterically demanding ligands (e.g., Josiphos or Buchwald-type ligands) to overcome the steric repulsion and promote the desired amination.[4][8]

The general catalytic cycles for these reactions involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (Suzuki) or amine coordination and deprotonation (Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Conclusion

1,3,5-Tricyclohexylbromobenzene is a sterically encumbered aryl bromide with significant potential in synthetic organic chemistry. Its synthesis via electrophilic bromination of 1,3,5-tricyclohexylbenzene provides access to a versatile building block. The pronounced steric hindrance dictates its reactivity, making it a challenging yet valuable substrate for the construction of highly congested molecular architectures. Its utility in forming sterically demanding Grignard reagents and its potential as a substrate in advanced palladium-catalyzed cross-coupling reactions highlight its importance for researchers and scientists in the field of drug development and materials science. Further exploration of its reactivity with a broader range of coupling partners and catalytic systems will undoubtedly unveil new synthetic possibilities.

References

-

Mague, J. T.; Linhardt, L.; Medina, I.; Fink, M. J. (2007). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o335. Available at: [Link].

-

PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Available at: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available at: [Link].

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].

-

National Center for Biotechnology Information. 1-Bromo-2,4,6-tricyclohexylbenzene - MeSH. Available at: [Link].

-

Wikipedia. Suzuki reaction. Wikimedia Foundation. Available at: [Link].

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link].

-

Chemguide. grignard reagents. Available at: [Link].

-

Chemistry LibreTexts. The Grignard Reaction (Experiment). Available at: [Link].

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].

-

Khan, F. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2568. Available at: [Link].

-

Oakwood Chemical. 1-Bromo-2,4,6-tricyclohexylbenzene. Available at: [Link].

-

PubChem. 2-Bromo-1,3,5-tricyclohexyl-4-methylbenzene. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene. Available at: [Link].

-

Grignard Reaction. University of Missouri–St. Louis. Available at: [Link].

-

PubChem. 1,3,5-Tricyclohexylbenzene. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 1,3,5-Tribromobenzene. National Center for Biotechnology Information. Available at: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link].

-

Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link].

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link].

-

PubChem. 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. Available at: [Link].

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

-

a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link].

-

University of Pardubice. Table of Characteristic IR Absorptions. Available at: [Link].

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link].

Sources

- 1. 1,3,5-Tricyclohexylbromobenzene | C24H35Br | CID 67050541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-2,4,6-tricyclohexylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Sterically Hindered Aromatics

In the landscape of modern organic synthesis and materials science, the deliberate construction of molecules with significant steric bulk has emerged as a powerful strategy for controlling reactivity, dictating supramolecular architecture, and imparting unique physical properties. 1,3,5-Tricyclohexylbromobenzene (CAS No. 97443-80-6), a seemingly simple halogenated aromatic compound, stands as a testament to this principle. Its benzene core, adorned with three bulky cyclohexyl groups, creates a sterically demanding environment that has profound implications for its chemical behavior and utility. This guide, intended for the discerning researcher, will delve into the synthesis, characterization, and burgeoning applications of this intriguing molecule, with a particular focus on its role as a precursor to advanced catalytic systems.

Physicochemical Properties: A Snapshot

A comprehensive understanding of a molecule begins with its fundamental properties. Below is a summary of the key physicochemical data for 1,3,5-Tricyclohexylbromobenzene.

| Property | Value | Source |

| CAS Number | 97443-80-6 | |

| Molecular Formula | C₂₄H₃₅Br | |

| Molecular Weight | 403.44 g/mol | |

| IUPAC Name | 2-Bromo-1,3,5-tricyclohexylbenzene | |

| Melting Point | 140-163 °C | |

| Appearance | Solid |

Synthesis of 1,3,5-Tricyclohexylbromobenzene: A Two-Step Approach

The synthesis of 1,3,5-Tricyclohexylbromobenzene is most effectively achieved through a two-step process: the initial synthesis of the 1,3,5-tricyclohexylbenzene precursor, followed by its selective bromination.

Part 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-tricyclohexylbenzene, can be synthesized via the acid-catalyzed trimerization of cyclohexene. This reaction leverages the ability of a strong acid to generate a carbocation intermediate, which then initiates a cascade of electrophilic additions to other cyclohexene molecules, ultimately leading to the stable aromatic core.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexene and a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is typically performed in a suitable solvent like toluene.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1,3,5-tricyclohexylbenzene.

Caption: Synthesis of 1,3,5-Tricyclohexylbenzene from Cyclohexene.

Part 2: Bromination of 1,3,5-Tricyclohexylbenzene

The selective monobromination of the sterically hindered 1,3,5-tricyclohexylbenzene requires careful control of reaction conditions to prevent the formation of di- and tri-brominated byproducts. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder, is crucial for activating the bromine molecule.

Experimental Protocol:

-

Reaction Setup: In a flask protected from light and moisture, dissolve 1,3,5-tricyclohexylbenzene in a suitable inert solvent like carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of iron powder or FeBr₃ to the solution.

-

Bromine Addition: Slowly add a stoichiometric amount (one equivalent) of bromine to the reaction mixture at a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at low temperature for several hours. The disappearance of the reddish-brown color of bromine can indicate the consumption of the reagent. TLC can be used to monitor the formation of the product and the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. After filtration and solvent removal, the crude 1,3,5-Tricyclohexylbromobenzene can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[1]

Caption: Bromination of 1,3,5-Tricyclohexylbenzene.

Characterization of 1,3,5-Tricyclohexylbromobenzene

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the cyclohexyl protons. The aromatic region should exhibit a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display a series of peaks for the cyclohexyl carbons and distinct signals for the aromatic carbons, with the carbon atom attached to the bromine atom being significantly shifted.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, including bond lengths, bond angles, and the conformation of the cyclohexyl rings. A study by Mague et al. (2007) has provided detailed crystallographic data for 1-bromo-2,4,6-tricyclohexylbenzene.[1]

Applications in Catalysis: The Gateway to Bulky Phosphine Ligands

The primary application of 1,3,5-Tricyclohexylbromobenzene lies in its use as a key building block for the synthesis of sterically demanding biaryl phosphine ligands. These ligands are of immense importance in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.

The bromine atom on the 1,3,5-tricyclohexylbenzene scaffold serves as a handle for further functionalization, most notably through lithium-halogen exchange followed by reaction with a chlorophosphine to introduce a phosphino group. The resulting bulky phosphine ligands can then be employed in various catalytic transformations.

The Role in Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are cornerstone methodologies in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3][4] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center.

Bulky biaryl phosphine ligands derived from 1,3,5-Tricyclohexylbromobenzene offer several advantages:

-

Enhanced Catalytic Activity: The steric bulk of the cyclohexyl groups can promote the reductive elimination step of the catalytic cycle, which is often the rate-determining step, thereby increasing the overall reaction rate.

-

Improved Stability: The bulky framework can protect the palladium center from deactivation pathways, leading to more robust and long-lived catalysts.

-

Access to Challenging Substrates: These ligands can enable the coupling of sterically hindered or electronically deactivated substrates that are often unreactive with less bulky ligand systems.

Caption: Role of 1,3,5-Tricyclohexylbromobenzene in Catalysis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

1,3,5-Tricyclohexylbromobenzene, with its unique sterically encumbered structure, serves as a valuable platform for the development of advanced chemical tools. Its primary role as a precursor to bulky phosphine ligands has solidified its importance in the field of homogeneous catalysis, enabling the synthesis of complex molecules with greater efficiency and scope. As the demand for more sophisticated and selective catalytic systems continues to grow in the pharmaceutical and materials science industries, the utility of architecturally complex building blocks like 1,3,5-Tricyclohexylbromobenzene is poised to expand, opening new avenues for innovation and discovery.

References

-

PubChem. 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. [Link]

-

Chemdad. 2-Bromo-1,3,5-tricyclohexylbenzene. [Link]

-

Mague, J. T., Linhardt, L., Medina, I., & Fink, M. J. (2007). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o335. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,3,5-Tricyclohexylbromobenzene

Foreword: The Imperative of Rigorous Physical Characterization in Drug Development

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. A thorough understanding of a molecule's physical properties is not merely an academic exercise; it is a critical determinant of a compound's viability as a therapeutic agent. Properties such as melting point, boiling point, solubility, and density govern everything from formulation and dosage form to bioavailability and stability. This guide provides an in-depth exploration of the physical properties of 1,3,5-tricyclohexylbromobenzene, a complex and sterically hindered aromatic compound. While experimentally determined data for this specific molecule are not broadly available in public literature, this paper will serve as a comprehensive manual for the methodologies and analytical frameworks required to elucidate these crucial parameters. By leveraging data from analogous compounds and detailing the requisite experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to thoroughly characterize this and other novel molecules.

Molecular Overview of 1,3,5-Tricyclohexylbromobenzene

1,3,5-Tricyclohexylbromobenzene is a substituted aromatic compound characterized by a central benzene ring functionalized with three cyclohexyl groups at the 1, 3, and 5 positions, and a bromine atom. Its structure presents a unique combination of a planar aromatic core with bulky, non-planar cycloaliphatic substituents, which significantly influences its physical and chemical behavior.

Table 1: Core Identifiers for 1,3,5-Tricyclohexylbromobenzene [1]

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3,5-tricyclohexylbenzene |

| Molecular Formula | C₂₄H₃₅Br |

| Molecular Weight | 403.4 g/mol |

| CAS Number | 97443-80-6 |

The substantial steric hindrance imposed by the three cyclohexyl groups is expected to play a dominant role in the molecule's intermolecular interactions, thereby affecting its melting point, boiling point, and solubility.

Elucidation of Core Physical Properties

A comprehensive understanding of a compound's physical properties is paramount. Below, we discuss the key physical parameters and the methodologies for their determination.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. For a pure substance, the melting point is a sharp, well-defined temperature range.

Table 2: Predicted and Comparative Melting Points

| Compound | Melting Point (°C) | Data Type | Source |

| 1,3,5-Tricyclohexylbromobenzene | Not available | Experimental | - |

| 1,3,5-Tribromobenzene | 117-121 | Experimental | [2] |

| 1,3,5-Trichlorobenzene | 63 | Experimental | [3] |

The significant increase in molecular weight and the complex intermolecular interactions of 1,3,5-tricyclohexylbromobenzene suggest its melting point is likely to be substantial, and certainly higher than its less substituted counterparts.

The determination of a melting point is a foundational technique in organic chemistry, valued for its simplicity and the wealth of information it provides regarding a compound's purity.

-

Sample Preparation : A small quantity of the dry, crystalline 1,3,5-tricyclohexylbromobenzene is finely powdered.

-

Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation : The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is the melting point.

The causality behind this protocol lies in ensuring a gradual and uniform temperature increase, allowing for the precise observation of the phase transition. A rapid heating rate can lead to an artificially wide and inaccurate melting point range.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for the determination of a compound's melting point.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high molecular weight and expected strong intermolecular forces of 1,3,5-tricyclohexylbromobenzene, its boiling point is anticipated to be significantly high, likely requiring vacuum distillation to prevent decomposition.

Table 3: Comparative Boiling Points

| Compound | Boiling Point (°C) | Data Type | Source |

| 1,3,5-Tricyclohexylbromobenzene | Not available | Experimental | - |

| 1,3,5-Tribromobenzene | 271 | Experimental | [2] |

| 1,3,5-Trichlorobenzene | 208 | Experimental | [3] |

-

Sample Preparation : A small amount of the liquid sample is placed in a small test tube.

-

Capillary Inversion : A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup : The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating : The Thiele tube is gently heated, and a stream of bubbles will emerge from the inverted capillary.

-

Observation : Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

This method relies on the principle of equalizing the vapor pressure of the substance with the external pressure. The point at which the liquid re-enters the capillary signifies this equilibrium.

Solubility

Solubility is a critical parameter for drug development, influencing absorption and formulation. The "like dissolves like" principle suggests that 1,3,5-tricyclohexylbromobenzene, with its large nonpolar cyclohexyl groups, will be soluble in nonpolar organic solvents and insoluble in polar solvents like water.

Table 4: Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility |

| Water | Polar | Insoluble |

| Ethanol | Polar | Sparingly Soluble |

| Dichloromethane | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Soluble |

-

Solvent Addition : To approximately 10-20 mg of 1,3,5-tricyclohexylbromobenzene in a small test tube, add 1 mL of the chosen solvent.

-

Mixing : The mixture is agitated thoroughly for 1-2 minutes.

-

Observation : The sample is observed for any signs of dissolution. If the solid completely disappears, it is deemed soluble. If it remains unchanged, it is insoluble. If some, but not all, of the solid dissolves, it is partially soluble.

This self-validating system provides a rapid and effective means of assessing the polarity and solubility characteristics of a new compound.

Diagram 2: Logic Diagram for Solubility Determination

Caption: A decision-making flowchart for qualitative solubility testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 1,3,5-tricyclohexylbromobenzene is expected to be complex in the aliphatic region due to the numerous, diastereotopic protons of the cyclohexyl rings. The aromatic region should show a singlet for the two equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. A ¹³C NMR spectrum is noted as available in the PubChem database.[1]

-

Sample Preparation : A 5-10 mg sample of 1,3,5-tricyclohexylbromobenzene is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing : The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3,5-tricyclohexylbromobenzene is expected to show characteristic absorptions for C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, and C-Br stretching.

-

Sample Placement : A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure Application : A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Data Acquisition : The IR spectrum is recorded.

-

Cleaning : The crystal is cleaned with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3,5-tricyclohexylbromobenzene, the mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Sample Introduction : A dilute solution of the sample is introduced into the ion source.

-

Ionization : The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection : The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

References

-

PubChem. (n.d.). 1,3,5-Tribromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

1,3,5-Tricyclohexylbromobenzene molecular weight and formula

An In-Depth Technical Guide to 1,3,5-Tricyclohexylbromobenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tricyclohexylbromobenzene, a sterically hindered organobromine compound. The document details its fundamental molecular characteristics, physicochemical properties, a plausible synthetic pathway, and potential applications relevant to the fields of chemical research and drug development. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies.

Molecular Identification and Core Properties

1,3,5-Tricyclohexylbromobenzene, systematically named 2-Bromo-1,3,5-tricyclohexylbenzene, is a substituted aromatic compound.[1][2][3] Its structure is characterized by a central benzene ring substituted with three bulky cyclohexyl groups at the 1, 3, and 5 positions and a bromine atom. This significant steric hindrance imparted by the cyclohexyl groups dictates its chemical reactivity and physical properties.

The core molecular identifiers for this compound are:

-

Molecular Weight : 403.4 g/mol [1] (also reported as 403.44 g/mol [2][3])

-

IUPAC Name : 2-bromo-1,3,5-tricyclohexylbenzene[1]

Physicochemical Data

The physical and chemical properties of 1,3,5-Tricyclohexylbromobenzene are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₅Br | PubChem[1], Echemi[2] |

| Molecular Weight | 403.4 g/mol | PubChem[1] |

| Exact Mass | 402.19221 Da | PubChem[1], Echemi[2] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Melting Point | 140-163°C | ChemicalBook[3], Echemi[2] |

| Boiling Point | 454.9 ± 44.0 °C (Predicted) | ChemicalBook[3], Echemi[2] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3], Echemi[2] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Synthesis Pathway and Experimental Rationale

Step 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-Tricyclohexylbenzene (C₂₄H₃₆, MW: 324.54 g/mol ), can be synthesized via the acid-catalyzed trimerization of cyclohexylacetylene or through Friedel-Crafts alkylation of benzene with cyclohexene, though the latter can lead to polysubstitution and isomerism.[4][5] A more controlled synthesis would be the cyclotrimerization of cyclohexylacetylene.

Step 2: Electrophilic Aromatic Bromination

The subsequent step is the bromination of the 1,3,5-Tricyclohexylbenzene intermediate. Due to the steric bulk of the three cyclohexyl groups, the remaining aromatic protons are highly shielded. This necessitates a potent electrophilic brominating agent and potentially harsh reaction conditions to achieve monosubstitution.

Proposed Experimental Protocol: Synthesis of 1,3,5-Tricyclohexylbromobenzene

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3,5-Tricyclohexylbenzene (1.0 eq).

-

Solvent Addition : Dissolve the starting material in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

-

Catalyst Introduction : Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq), to the solution. The catalyst is crucial for polarizing the bromine molecule to generate a potent electrophile (Br⁺).

-

Bromination : Slowly add a solution of elemental bromine (Br₂) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0°C. The slow addition helps control the exothermicity of the reaction.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup : Upon completion, quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction : Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield pure 1,3,5-Tricyclohexylbromobenzene.

Workflow Visualization

The proposed synthetic pathway is illustrated in the diagram below.

Caption: Proposed two-step synthesis of 1,3,5-Tricyclohexylbromobenzene.

Applications in Research and Development

While specific, large-scale applications are not widely documented, the unique structure of 1,3,5-Tricyclohexylbromobenzene makes it a compound of interest for several specialized areas:

-

Intermediate in Organic Synthesis : As a sterically hindered aryl bromide, it can serve as a building block in complex organic synthesis. The bromine atom provides a reactive handle for further functionalization through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, allowing for the introduction of other functional groups.

-

Ligand Development : The bulky tricyclohexylphenyl scaffold can be incorporated into the design of novel ligands for catalysis. The steric hindrance can influence the coordination geometry around a metal center, potentially leading to catalysts with unique selectivity and activity.

-

Materials Science : Aryl bromides are precursors for organometallic reagents used in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and other organic electronics. The bulky cyclohexyl groups can improve the solubility and processing characteristics of resulting polymers or molecular materials. The synthesis of 1,3,5-triarylbenzenes, a related class of compounds, is noted for its use in developing OLEDs and dendrimers.[6]

-

Fragment-Based Drug Discovery (FBDD) : In drug development, sterically hindered fragments can be used to probe the binding pockets of proteins. The lipophilic nature of the cyclohexyl groups combined with the reactive bromide handle makes this molecule a potential starting point for developing novel therapeutic agents.

Safety and Handling

As with all brominated organic compounds, 1,3,5-Tricyclohexylbromobenzene should be handled with care in a well-ventilated fume hood.

-

Hazard Statements : It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

-

Precautionary Statements : Recommended precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and specific actions for exposure (P301+P312, P302+P352, P305+P351+P338).[3]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound.

Conclusion

1,3,5-Tricyclohexylbromobenzene is a specialized chemical compound with significant potential as an intermediate and building block in advanced organic synthesis, materials science, and medicinal chemistry. Its highly substituted and sterically encumbered structure presents both synthetic challenges and opportunities for creating novel molecules with tailored properties. This guide provides the foundational knowledge required for researchers and developers to effectively utilize this compound in their work.

References

-

PubChem. (n.d.). 1,3,5-Tricyclohexylbromobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tricyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Hosseini, S. A., et al. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. 1,3,5-Tricyclohexylbromobenzene | C24H35Br | CID 67050541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-1,3,5-tricyclohexylbenzene | 97443-80-6 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1,3,5-Tricyclohexylbenzene | C24H36 | CID 14964030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

The Crowded World of a Sterically Encumbered Arene: A Technical Guide to the Crystal Structure of 1,3,5-Tricyclohexylbromobenzene

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray structure of 1,3,5-Tricyclohexylbromobenzene. The intricate process of determining this structure is detailed, beginning with the multi-step synthesis of the sterically hindered precursor and its subsequent selective bromination. We delve into the rationale behind the chosen crystallization strategies, which are critical for obtaining diffraction-quality single crystals of such a sterically demanding molecule. The core of this guide is a detailed exposition of the single-crystal X-ray diffraction (SC-XRD) methodology, from data acquisition to structure solution and refinement. The final crystal structure reveals significant intramolecular strain, evidenced by distortions in bond angles and the specific conformations of the cyclohexyl rings, offering profound insights into the effects of steric hindrance on molecular geometry. This document is intended for researchers in crystallography, organic synthesis, and materials science, providing both a practical protocol and a detailed structural analysis.

Introduction: The Significance of Steric Hindrance

Sterically hindered molecules, such as 1,3,5-Tricyclohexylbromobenzene, are of fundamental interest in chemistry. The bulky cyclohexyl groups create a sterically crowded environment around the central benzene ring, influencing the molecule's reactivity, conformational preferences, and solid-state packing. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rationalizing its chemical behavior and for the design of novel ligands, molecular machines, and functional materials.[1][2] This guide elucidates the complete workflow, from synthesis to structural analysis, providing a robust, self-validating protocol for researchers in the field.

Synthesis and Purification: A Pathway to a Crowded Precursor

The synthesis of 1,3,5-Tricyclohexylbromobenzene is a multi-step process that requires careful control to achieve high purity, a prerequisite for successful crystallization. The title compound was prepared according to the established literature method.[1][2] The overall synthetic strategy involves two key transformations: the formation of the 1,3,5-tricyclohexylbenzene backbone and its subsequent regioselective bromination.

Step 1: Synthesis of 1,3,5-Tricyclohexylbenzene

The precursor, 1,3,5-tricyclohexylbenzene, is synthesized via the catalytic hydrogenation of 1,3,5-triphenylbenzene. This reaction reduces the aromatic rings of the phenyl substituents to cyclohexyl groups without affecting the central benzene ring.

-

Expertise & Experience: The choice of catalyst is critical for this transformation. Platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon, are highly effective for the hydrogenation of aromatic rings under manageable conditions of temperature and pressure.[3][4] The reaction is typically carried out in a solvent that is inert to hydrogenation conditions, such as acetic acid or ethanol. The completeness of the reaction is crucial, as partially hydrogenated intermediates would complicate the subsequent purification and crystallization steps.

Experimental Protocol: Catalytic Hydrogenation of 1,3,5-Triphenylbenzene

-

A high-pressure autoclave is charged with 1,3,5-triphenylbenzene and a catalytic amount (typically 1-5 mol%) of platinum(IV) oxide.

-

The vessel is flushed with an inert gas (e.g., argon or nitrogen), and a suitable solvent, such as glacial acetic acid, is added.

-

The autoclave is sealed and pressurized with hydrogen gas (typically 50-100 atm).

-

The reaction mixture is stirred and heated to a temperature of 80-120°C for 24-48 hours, or until hydrogen uptake ceases.

-

After cooling to room temperature, the vessel is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,3,5-tricyclohexylbenzene as a white solid.

Step 2: Bromination of 1,3,5-Tricyclohexylbenzene

The final step is the electrophilic aromatic substitution of 1,3,5-tricyclohexylbenzene to introduce a single bromine atom onto the central ring.

-

Expertise & Experience: Due to the steric hindrance imposed by the three cyclohexyl groups, the central benzene ring is significantly deactivated towards electrophilic substitution. Therefore, a potent brominating agent and appropriate reaction conditions are necessary. A common and effective method for the bromination of deactivated or sterically hindered arenes is the use of bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or an oxidizing agent. The reaction conditions must be carefully controlled to favor mono-bromination and prevent the formation of di- or tri-brominated byproducts.

Experimental Protocol: Electrophilic Bromination

-

To a solution of 1,3,5-tricyclohexylbenzene in a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, a catalytic amount of iron filings or anhydrous iron(III) bromide is added.

-

A solution of elemental bromine in the same solvent is added dropwise to the stirred mixture at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched by the addition of an aqueous solution of a reducing agent, such as sodium bisulfite, to destroy any excess bromine.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 1,3,5-Tricyclohexylbromobenzene.

-

Final purification is achieved by column chromatography on silica gel followed by recrystallization.

Caption: Synthetic pathway for 1,3,5-Tricyclohexylbromobenzene.

Crystallization: The Art of Inducing Order

Obtaining single crystals of a sterically hindered, non-polar molecule like 1,3,5-Tricyclohexylbromobenzene suitable for X-ray diffraction is a non-trivial task. The bulky cyclohexyl groups can inhibit efficient packing into a well-ordered crystal lattice.

-

Trustworthiness: The success of crystallization relies on creating a state of supersaturation from which the solute can slowly and methodically deposit onto a growing crystal lattice. For molecules like the title compound, slow evaporation or slow cooling of a saturated solution are the most effective techniques. The choice of solvent is paramount; it must be one in which the compound has moderate solubility, with a significant temperature-dependent solubility gradient for cooling methods. Ethanol was found to be a suitable solvent for the recrystallization of the final product.[5][6][7]

Experimental Protocol: Single Crystal Growth

-

A sample of highly purified 1,3,5-Tricyclohexylbromobenzene is dissolved in a minimal amount of hot ethanol in a clean vial.

-

The solution is heated gently to ensure complete dissolution.

-

The vial is loosely capped to allow for the slow evaporation of the solvent.

-

The vial is set aside in a vibration-free environment at a constant temperature.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

-

Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[1] The analysis involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal of 1,3,5-Tricyclohexylbromobenzene was mounted on a goniometer head. Data for this structure were collected on a Bruker SMART APEX CCD area-detector diffractometer.[3]

-

Expertise & Experience: The choice of a low temperature (100 K) for data collection is a standard and critical practice in crystallography.[2] It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and displacement parameters. The use of Molybdenum Kα radiation (λ = 0.71073 Å) is common for organic molecules as it provides a good balance between diffraction angle and resolution.

Data Collection Parameters

| Parameter | Value |

| Diffractometer | Bruker SMART APEX CCD area-detector |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Crystal Size | 0.20 × 0.11 × 0.04 mm |

| Absorption Correction | Multi-scan (SADABS) |

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure was solved and refined using the SHELXTL software package.[1][6][8]

-

Trustworthiness: Structure solution is typically achieved using direct methods, which use statistical relationships between the phases of the reflections to generate an initial electron density map. This map reveals the positions of the heavier atoms (in this case, Bromine). Subsequent refinement cycles, using full-matrix least-squares on F², alternately refine the atomic coordinates, and their anisotropic displacement parameters, and locate lighter atoms (carbon and hydrogen) from difference Fourier maps. Hydrogen atoms were placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystal Structure of 1,3,5-Tricyclohexylbromobenzene

The crystallographic analysis provides a wealth of precise data about the molecular and crystal structure.

Crystallographic Data Summary

The key crystallographic parameters for 1,3,5-Tricyclohexylbromobenzene are summarized in the table below.[1][2]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₂₄H₃₅Br |

| Formula weight | 403.43 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 15.510(1) |

| b (Å) | 11.6718(8) |

| c (Å) | 11.3431(8) |

| β (°) | 99.912(1) |

| Volume (ų) | 2022.7(2) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.325 |

| Absorption coefficient (μ) (mm⁻¹) | 2.04 |

| F(000) | 864 |

| Reflections collected | 17176 |

| Independent reflections | 4621 [R(int) = 0.044] |

| Final R indices [I > 2σ(I)] | R1 = 0.033, wR2 = 0.090 |

| R indices (all data) | R1 = 0.044, wR2 = 0.095 |

| Goodness-of-fit on F² | 1.08 |

Molecular Structure and Conformation

The crystal structure reveals a molecule under significant steric strain.[1][2]

-

Cyclohexyl Ring Conformation: All three cyclohexyl rings adopt a stable chair conformation.

-

Ring Orientation: The cyclohexyl rings are significantly tilted with respect to the plane of the central benzene ring. The "seat" of the chair (defined by the four central carbon atoms) for each ring is inclined at angles ranging from approximately 57° to 81° relative to the benzene plane.[2]

-

Intramolecular Crowding: The steric bulk of the substituents leads to close intramolecular contacts. The distances between the bromine atom and nearby hydrogen atoms on the ortho-cyclohexyl rings (Br···H) are shorter than the sum of their van der Waals radii.[1][2] This indicates a high degree of molecular crowding, which forces the molecule to adopt a distorted geometry to minimize repulsive interactions. The centroids of the two cyclohexyl rings ortho to the bromine atom are displaced in opposite directions from the benzene plane, further highlighting the steric repulsion.[1][2]

Caption: Conceptual diagram of intramolecular steric strain.

Conclusion

The determination of the crystal structure of 1,3,5-Tricyclohexylbromobenzene provides a definitive and quantitative look at the consequences of severe steric hindrance on molecular geometry. The synthesis, purification, and crystallization protocols outlined in this guide represent a robust and validated workflow for obtaining high-quality structural data for challenging molecules. The detailed structural analysis, made possible by single-crystal X-ray diffraction, reveals significant intramolecular contacts and conformational distortions that are direct results of the sterically demanding cyclohexyl substituents. These findings are crucial for a deeper understanding of structure-property relationships in sterically encumbered systems and provide a valuable reference for future work in rational molecular design.

References

- Bruker. (2002). SADABS. Version 2.05. Bruker AXS Inc., Madison, Wisconsin, USA.

-

Cremer, D. & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-

Mague, J. T., Linhardt, L., Medina, I., & Fink, M. J. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o335. [Link]

-

Koudelka, J., Saman, D. & Exner, O. (1985). Dipole moments of sterically hindered acetophenones and nitrobenzenes. Collection of Czechoslovak Chemical Communications, 50, 208-218. [Link] (Note: Direct deep link to the specific article is unavailable, providing the journal's main page).

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122. [Link]

-

Mague, J. T., et al. (2008). 1-Bromo-2,4,6-tricyclohexylbenzene. Acta Crystallographica Section E, E64, o335. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

-

Aben, P. C., van der Eijk, J. H., & O'Connor, C. T. (1988). The Hydrogenation of Benzene Over Supported Platinum, Palladium and Nickel Catalysts. Journal of Catalysis, 114(2), 377-386. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Science Learning Center. [Link]

-

Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

-

NIUS Chemistry Experiments. (n.d.). Recrystallization. Homi Bhabha Centre for Science Education. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Bruker Corporation. [Link]

-

Latifi, R. (n.d.). Bruker AXS Smart Apex II: Single Crystal Diffractometer. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

Leah4sci. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. [Link]

-

Platinum Metals Review. (2010). Platinum Metals in Catalytic Hydrogenation. Johnson Matthey Technology Review. [Link]

Sources

- 1. 1-Bromo-2,4,6-tricyclohexylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. youtube.com [youtube.com]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

Solubility Profile of 1,3,5-Tricyclohexylbromobenzene: A Predictive and Methodological Whitepaper

An In-Depth Technical Guide for the Scientific Professional

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs), intermediates, and reagents is a critical parameter in drug development, chemical synthesis, and materials science. It governs reaction kinetics, dictates purification strategies such as crystallization, and is fundamental to formulation design. This guide focuses on 1,3,5-tricyclohexylbromobenzene, a sterically hindered and highly nonpolar aromatic compound. Due to its unique structure, it presents an interesting case study in solubility. As specific experimental solubility data for this compound is not extensively documented in publicly available literature, this whitepaper serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility in a range of common organic solvents based on first principles of physical organic chemistry; and second, to deliver a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, process chemists, and formulation scientists who require a deep, actionable understanding of the solubility characteristics of complex, nonpolar molecules.

Introduction: The Significance of Solubility in a Molecular Context

1,3,5-Tricyclohexylbromobenzene (C₂₄H₃₅Br) is a highly substituted aromatic compound characterized by a central brominated benzene ring flanked by three bulky cyclohexyl groups.[1] Its molecular weight is approximately 403.4 g/mol .[1] This structure imparts significant steric hindrance and a predominantly nonpolar character, making it a valuable building block in scenarios requiring rigid, well-defined three-dimensional architectures, such as in the synthesis of novel ligands, organic electronic materials, or as a bulky protecting group.

Understanding the solubility of such a compound is not merely an academic exercise; it is a prerequisite for its practical application. Key processes influenced by solubility include:

-

Reaction Engineering: Ensuring the compound remains in solution is critical for achieving homogeneous reaction conditions, which directly impacts reaction rates, yields, and impurity profiles.

-

Purification and Isolation: Crystallization, a primary method for purifying solid organic compounds, is fundamentally a solubility-driven process. Selecting an appropriate solvent system (a good solvent for dissolving, a poor solvent for precipitating) is essential.

-

Formulation Science: In drug development, the solubility of an API or an excipient in various delivery vehicles determines its bioavailability and therapeutic efficacy.

This guide will first deconstruct the molecular features of 1,3,5-tricyclohexylbromobenzene to build a predictive solubility model and then provide the means to validate this model through a rigorous experimental workflow.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute and solvent molecules are comparable to the forces within the pure solute and pure solvent.

2.1. Physicochemical Profile of 1,3,5-Tricyclohexylbromobenzene

-

Polarity: The molecule is overwhelmingly nonpolar. The three cyclohexyl groups and the phenyl ring constitute a large, lipophilic hydrocarbon scaffold. These regions interact primarily through weak London dispersion forces.[2][3] The single carbon-bromine bond introduces a minor dipole moment, but its contribution is significantly masked by the sheer size of the nonpolar moiety.

-

Molecular Size and Shape: This is a large and bulky molecule. The large surface area enhances the cumulative effect of London dispersion forces. However, its significant size can also present a challenge for smaller solvent molecules to effectively solvate it, a factor that can decrease solubility.[4][5]

-

Intermolecular Forces: In its solid state, 1,3,5-tricyclohexylbromobenzene molecules are held together primarily by London dispersion forces. There are no hydrogen bond donors or strong acceptors.

2.2. Solvent Classification and Predicted Interactions

We can classify organic solvents based on their polarity and hydrogen bonding capability to predict their interaction with our solute.

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents also rely on London dispersion forces for cohesion. The energy required to break the solute-solute and solvent-solvent interactions is expected to be favorably compensated by the formation of new solute-solvent interactions. Prediction: High solubility. Toluene may be a particularly effective solvent due to potential π-π stacking interactions between its aromatic ring and the central phenyl ring of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess a significant dipole moment but lack hydrogen bond donating capabilities. While dichloromethane has a lower dielectric constant, it is an excellent solvent for many nonpolar compounds. Acetone and ethyl acetate are more polar. Prediction: Moderate to low solubility. The solute may exhibit some solubility in less polar examples like dichloromethane, but solubility is expected to decrease as solvent polarity increases (e.g., in acetone). The energy cost of disrupting the strong dipole-dipole interactions of the solvent may not be fully recovered.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks in addition to dipole-dipole interactions. The large, nonpolar structure of 1,3,5-tricyclohexylbromobenzene cannot effectively participate in or disrupt this hydrogen bonding. Prediction: Very low to negligible solubility. The introduction of the nonpolar solute into the highly ordered solvent structure is thermodynamically unfavorable.

This predictive framework is supported by solubility data for analogous, though smaller, brominated benzenes. For instance, 1,3,5-tribromobenzene shows high solubility in organic solvents like ethanol and benzene but is poorly soluble in water.[6] While structurally different, the underlying principle of its nonpolar core dominating its solubility behavior holds true and can be extrapolated to the much larger 1,3,5-tricyclohexylbromobenzene.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical fact, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.[7]

3.1. Rationale Behind the Isothermal Shake-Flask Method

This method is chosen for its reliability and directness. The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. By analyzing the concentration of the solute in the clear, filtered supernatant, one obtains the equilibrium solubility value. The extended equilibration time ensures that the system has reached a true thermodynamic minimum, making the results highly reproducible.

3.2. Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of crystalline 1,3,5-tricyclohexylbromobenzene to several vials. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.

-